1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)-
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Overview
Description
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- is a heterocyclic compound that features a triazole ring fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper and involves the reaction of azides with alkynes to form 1,2,3-triazoles . The reaction conditions often include the use of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of substituted 1,2,3-triazoles .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Molecular docking studies have shown that the triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: A simpler analog without the quinoline moiety.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substitution patterns.
1H-1,2,4-Triazole-3-carboxylic acid: A related compound with a different triazole ring structure.
Uniqueness: 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- is unique due to the presence of both the triazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
70292-13-6 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-methyl-1-quinolin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-6-7-14-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,18,19) |
InChI Key |
JAOFDQGPGTZDNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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